molecular formula C13H9F2NO2 B1471229 Methyl 6-(2,4-difluorophenyl)picolinate CAS No. 1820619-37-1

Methyl 6-(2,4-difluorophenyl)picolinate

Cat. No.: B1471229
CAS No.: 1820619-37-1
M. Wt: 249.21 g/mol
InChI Key: RSCIHSQFTBJZJM-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-difluorophenyl)picolinate (MDP) is an organic compound that belongs to the group of picolinate esters. It has the molecular formula C13H9F2NO2 . This compound has recently gained attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 . The molecular weight of the compound is 249.21 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 249.21 .

Scientific Research Applications

Photophysical Properties and Applications in OLEDs

Methyl 6-(2,4-difluorophenyl)picolinate derivatives have been explored for their photophysical properties, particularly in the context of organic light-emitting diodes (OLEDs). Research has focused on synthesizing various complexes, particularly iridium complexes, where this compound acts as a cyclometalated ligand. Such complexes exhibit bright blue-to-green luminescence, making them suitable for application in phosphorescent OLEDs. The introduction of fluorine atoms and a methyl group into the ligand structure allows for fine-tuning of the emission properties, which is crucial for developing efficient OLED devices (Xu et al., 2009).

Enhancement of OLED Performance

Further studies have demonstrated the utility of this compound derivatives in enhancing the performance of OLEDs. By modifying the ligand structure, researchers have been able to improve the solubility and electroluminescent performance of iridium complexes used as dopants in OLEDs. This enhancement leads to increased efficiency and stability of the devices, showcasing the potential of these compounds in advancing OLED technology (Deng, Li, & Li, 2013).

Theoretical Investigations

Theoretical studies have also been conducted to understand the impact of substituents on the electronic and phosphorescence properties of iridium(III) complexes involving this compound. These investigations help in predicting the behavior of these complexes in OLEDs and other photophysical applications, providing a deeper insight into the design of high-performance phosphorescent materials (Li et al., 2015).

Metal Complex Formation

This compound is also involved in the formation of metal complexes with diverse metals, showcasing its versatility as a ligand. These complexes have been studied for their potential applications in various fields, including catalysis and materials science. The ability to form stable complexes with metals adds another dimension to the utility of this compound in scientific research (Anderegg, 1960).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds containing this compound, providing foundational knowledge for further exploration of their applications. These studies contribute to the understanding of the chemical properties and potential uses of these compounds in various scientific domains (Caixia, 2014).

Safety and Hazards

While specific safety data for Methyl 6-(2,4-difluorophenyl)picolinate is not available, general safety measures for handling similar compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Properties

IUPAC Name

methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCIHSQFTBJZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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